molecular formula C20H24N2O4S B2885778 N-(4-(pyrrolidin-1-yl)phenethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 954053-95-3

N-(4-(pyrrolidin-1-yl)phenethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No. B2885778
CAS RN: 954053-95-3
M. Wt: 388.48
InChI Key: IRKNOSUPRVGQHG-UHFFFAOYSA-N
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Description

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used to obtain compounds for the treatment of various diseases .


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrolidine derivatives can be synthesized through various methods. One approach involves ring construction from different cyclic or acyclic precursors . Another approach involves the functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The pyrrolidine ring in the compound contributes to its three-dimensional structure due to the non-planarity of the ring . The spatial orientation of substituents can lead to different biological profiles of drug candidates .


Chemical Reactions Analysis

The reactivity of this compound would depend on the functional groups present. Pyrrolidine derivatives can undergo various chemical reactions, including those involving the nitrogen atom in the ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. Pyrrolidine derivatives generally have good solubility and stability .

Scientific Research Applications

Biological Activities of Sulfonamide Hybrids

Sulfonamides are known for their wide range of pharmacological activities. They serve as antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain agents. These compounds, characterized by the R-SO2NHR' formula, where the functional group binds to various moieties like aromatic or heterocyclic rings, have led to the development of numerous hybrids. These hybrids incorporate other biologically active scaffolds, enhancing their therapeutic potential. Recent advances in the design and synthesis of two-component sulfonamide hybrids demonstrate their significance in medicinal chemistry, particularly in creating more effective and selective therapeutic agents (Ghomashi et al., 2022).

Selective Detection and Environmental Applications

Sulfonamides have also found applications in environmental and analytical sciences. For instance, the development of a fluorescent probe based on sulfonamide chemistry for the selective discrimination of thiophenols over aliphatic thiols showcases their utility in detecting toxic substances in water. This probe's high sensitivity and selectivity, coupled with its application in environmental samples, highlight the role of sulfonamide compounds in environmental monitoring and safety (Wang et al., 2012).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Pyrrolidine derivatives have been found to have various biological activities .

Future Directions

Pyrrolidine derivatives continue to be an area of interest in drug discovery due to their versatile structure and wide range of biological activities . Future research could focus on the design and synthesis of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c23-27(24,18-7-8-19-20(15-18)26-14-13-25-19)21-10-9-16-3-5-17(6-4-16)22-11-1-2-12-22/h3-8,15,21H,1-2,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRKNOSUPRVGQHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)CCNS(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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